molecular formula C11H13N5O2S B2435582 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide CAS No. 1797356-81-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

Cat. No. B2435582
M. Wt: 279.32
InChI Key: QTBYRIRVEZMUQB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Anticancer Potential

Compounds containing the thiadiazole moiety, like the one , have shown promising results in anticancer research. A study by Gomha et al. (2017) developed new pharmacophores containing the thiazole moiety that demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines. Similarly, Gomha, Abdel‐aziz, & Khalil (2016) synthesized novel thiadiazole-imidazole derivatives, which showed moderate to high anticancer activity.

Anticonvulsant and Muscle Relaxant Activities

Thiadiazole derivatives also have potential applications in anticonvulsant and muscle relaxant therapies. Sharma et al. (2013) synthesized and evaluated various thiadiazole derivatives for anticonvulsant activity and muscle relaxant activity, showing promising results in comparison to standard drugs.

Antimicrobial and Anti-inflammatory Properties

Compounds with the thiadiazole ring have been studied for their antimicrobial and anti-inflammatory properties. For instance, Farag, Kheder, & Mabkhot (2009) reported the synthesis of thiadiazole derivatives that exhibited moderate antimicrobial activity. Additionally, Zablotskaya et al. (2013) synthesized compounds with thiadiazole elements that showed significant anti-inflammatory and psychotropic activity.

Fungicidal and Herbicidal Applications

The thiadiazole ring is also found in compounds with fungicidal and herbicidal capabilities. Zou et al. (2002) synthesized oxadiazole and thiadiazole derivatives with notable fungicidal activity against wheat leaf rust. Similarly, Liu & Shi (2014) created propanamides with thiadiazole rings, showing moderate herbicidal activity against specific plant species.

Safety And Hazards

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Future Directions

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I hope this general guide is helpful, and I’m sorry I couldn’t provide more specific information on your compound. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

3-(1-methyl-6-oxopyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S/c1-7-13-14-11(19-7)12-9(17)5-3-8-4-6-10(18)16(2)15-8/h4,6H,3,5H2,1-2H3,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBYRIRVEZMUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCC2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

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